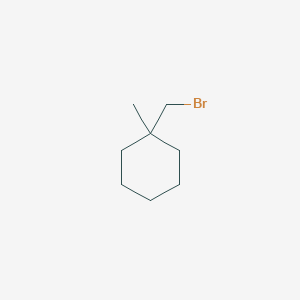

1-(Bromomethyl)-1-methylcyclohexane

Description

Overview of Halogenated Cycloalkanes in Synthetic Chemistry

Halogenated cycloalkanes are a class of organic compounds that feature a cyclic alkane structure with one or more halogen atoms attached. These compounds are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. ontosight.ai The presence of a halogen atom introduces a site of electrophilicity on the adjacent carbon, making it susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building more complex molecular architectures. ontosight.ailibretexts.org The stability and reactivity of halogenated cycloalkanes are influenced by the nature of the halogen, the size of the ring, and the substitution pattern on the ring.

Significance of Cyclohexane (B81311) Derivatives in Organic Transformations

Cyclohexane derivatives are ubiquitous in organic chemistry, appearing in a vast array of natural products and synthetic molecules. elsevierpure.com The cyclohexane ring is a common structural motif due to its relative stability, which arises from its ability to adopt a strain-free chair conformation. youtube.comyoutube.com In this conformation, the substituents can occupy either axial or equatorial positions, and the interplay between these positions significantly influences the molecule's reactivity and stereochemistry. libretexts.orglibretexts.org The ability to control the stereochemical outcome of reactions involving cyclohexane derivatives is crucial in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The transformations of cyclohexane derivatives are a cornerstone of modern organic synthesis, enabling the construction of complex three-dimensional structures. acs.org

Unique Reactivity Profiles of Bromomethyl-Substituted Cyclohexanes

Bromomethyl-substituted cyclohexanes, a subset of halomethylcyclohexanes, exhibit distinct reactivity profiles. The bromomethyl group (-CH2Br) provides a primary carbon center attached to a bromine atom, which is a good leaving group. This structural feature makes these compounds excellent substrates for nucleophilic substitution reactions, particularly of the SN2 type. chegg.com The reaction of bromomethylcyclohexane with various nucleophiles allows for the introduction of a wide range of functional groups. spectrabase.com Furthermore, the presence of the cyclohexane ring can influence the stereochemical course of these reactions.

Contextualizing 1-(Bromomethyl)-1-methylcyclohexane within Alkyl Halide Chemistry

This compound is a specific example of a bromomethyl-substituted cyclohexane. nih.gov Its structure features a cyclohexane ring with both a bromomethyl group and a methyl group attached to the same carbon atom. This quaternary substitution pattern introduces significant steric hindrance around the reactive center. This steric bulk can influence its reactivity in substitution and elimination reactions. The compound serves as a building block in organic synthesis, allowing for the introduction of a 1-methylcyclohexylmethyl moiety into a target molecule. nih.govchegg.com

Detailed Research Findings on this compound

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C8H15Br. nih.gov It consists of a cyclohexane ring substituted at the 1-position with both a methyl group and a bromomethyl group.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H15Br | nih.gov |

| Molecular Weight | 191.11 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 408307-48-2 | nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the bromination of 1-methylcyclohexyl methyl ketone. In this procedure, a solution of bromine in chloroform (B151607) is added to a solution of 1-methylcyclohexyl methyl ketone in methanol (B129727) at a controlled temperature. prepchem.com Following the reaction, the product is isolated and purified by distillation. prepchem.com

Another approach involves the reaction of 1-methylcyclohexane with a brominating agent in the presence of a radical initiator. ontosight.ai

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group. The carbon-bromine bond is susceptible to cleavage, allowing the compound to participate in nucleophilic substitution reactions.

Due to its structure, this compound can serve as a precursor in the synthesis of more complex molecules. For instance, it can be used to introduce the 1-methylcyclohexylmethyl group into other organic frameworks.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons, the methylene (B1212753) protons of the bromomethyl group, and the protons of the cyclohexane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for the quaternary carbon, the methyl carbon, the methylene carbon of the bromomethyl group, and the carbons of the cyclohexane ring. ruc.dk

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching and bending vibrations, as well as a band corresponding to the C-Br stretching vibration. wisc.eduunl.edu

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSSEDLIZIGPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655207 | |

| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408307-48-2 | |

| Record name | 1-(Bromomethyl)-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-1-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl 1 Methylcyclohexane

Direct Halogenation Approaches

Direct halogenation methods provide a straightforward route to introduce a bromine atom into the methylcyclohexane (B89554) framework. These approaches can be broadly categorized into radical substitution reactions on saturated alkanes and addition reactions to unsaturated alkenes.

Radical Bromination of Methylcyclohexane Derivatives

Free-radical bromination is a key method for the functionalization of alkanes, proceeding via a chain mechanism initiated by light or heat. ualberta.ca This process involves the abstraction of a hydrogen atom by a bromine radical to form a carbon radical, which then reacts with molecular bromine to yield the brominated product and another bromine radical, propagating the chain. libretexts.org The regioselectivity of this reaction is dictated by the stability of the intermediate carbon radical, with the order of stability being tertiary > secondary > primary. ualberta.cabrainly.com Consequently, bromination of methylcyclohexane derivatives preferentially occurs at the most substituted carbon atom. quora.com

When radical halogenation leads to the formation of a new chiral center, the stereochemical outcome is a crucial consideration. The carbon radical intermediate is typically trigonal planar and sp2-hybridized. chemistrysteps.comlibretexts.org As a result, the subsequent attack by a bromine molecule can occur from either face of the planar radical with equal probability. chemistrysteps.comlibretexts.org This leads to the formation of a racemic mixture of enantiomers if the reaction creates the first stereocenter in the molecule. chemistrysteps.comlibretexts.org If the starting material already contains a chiral center that is not involved in the reaction, the formation of a new chiral center will result in a mixture of diastereomers. chemistrysteps.com The presence of a nearby chiral center can sometimes influence the facial selectivity of the radical attack, potentially leading to unequal amounts of the diastereomeric products. chemistrysteps.com

Neighboring groups can significantly influence the rate and regioselectivity of radical bromination. For instance, the presence of a bromine atom on a carbon adjacent to the reaction center can lead to anchimeric assistance, where the neighboring bromine atom stabilizes the developing radical intermediate. This effect is particularly pronounced in the bromination of bromoalkanes, where the reactivity of the β-hydrogen is anomalously high due to the formation of a bridged radical intermediate. acs.org

The concept of halogen-bridged radical intermediates has been proposed to explain the observed stereoselectivity and anchimeric assistance in certain radical halogenation reactions. acs.org These intermediates involve a halogen atom bridging two adjacent carbon atoms, delocalizing the radical character. researchgate.net In the case of bromination, the formation of a bromine-bridged radical can influence the stereochemical outcome of the reaction. acs.org Experimental and theoretical studies have provided evidence for the existence of these three-membered ring radical transition states, particularly in the "aliphatic halogen dance" where halogen atoms migrate along a carbon chain. researchgate.net

Addition Reactions to Alkenes with HBr

The addition of hydrogen bromide (HBr) to alkenes is a fundamental reaction in organic synthesis for the preparation of alkyl bromides. masterorganicchemistry.com This electrophilic addition reaction proceeds via the formation of a carbocation intermediate. juliethahn.compressbooks.pub

The addition of HBr to an unsymmetrical alkene like 1-methylcyclohexene follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the bromide ion adds to the more substituted carbon. juliethahn.comlibretexts.org This regioselectivity is governed by the relative stability of the possible carbocation intermediates. In the case of 1-methylcyclohexene, the protonation of the double bond can lead to either a tertiary carbocation or a secondary carbocation. pressbooks.pub The tertiary carbocation is significantly more stable and is therefore formed preferentially, leading to the major product, 1-bromo-1-methylcyclohexane. juliethahn.compressbooks.pub The reaction of 1-methylcyclohexene with HBr is thus highly regioselective towards the formation of 1-bromo-1-methylcyclohexane. libretexts.org

Carbocation Rearrangements during HBr Addition

The synthesis of alkyl halides through the addition of hydrogen halides like hydrogen bromide (HBr) to alkenes is a fundamental organic transformation. A key feature of these reactions, when they proceed through a carbocation intermediate, is the potential for molecular rearrangements. masterorganicchemistry.comchemistrysteps.com These rearrangements occur when an initial, less stable carbocation can rearrange to a more stable one through the migration of a neighboring group, typically a hydride (~H⁻) or an alkyl group (~R⁻). masterorganicchemistry.com

The driving force for this process is the inherent stability of carbocations, which increases in the order of primary < secondary < tertiary. masterorganicchemistry.comlibretexts.org For instance, if the protonation of an alkene's double bond results in the formation of a secondary carbocation adjacent to a tertiary or quaternary carbon, a 1,2-hydride or 1,2-alkyl shift can occur to generate a more stable tertiary carbocation. libretexts.org

The mechanism involves the following steps:

Protonation : The alkene's π-bond attacks the hydrogen of HBr, forming a carbocation and a bromide ion. According to Markovnikov's rule, the hydrogen adds to the carbon with more hydrogen atoms, forming the more substituted (and thus more stable) carbocation. chemistrysteps.com

Rearrangement (if possible) : If a more stable carbocation can be formed via a hydride or alkyl shift from an adjacent carbon, this rapid rearrangement will occur. libretexts.org This step is so fast that it often happens before the nucleophile has a chance to attack. libretexts.org

Nucleophilic Attack : The bromide ion (Br⁻) attacks the positive center of the rearranged (or initial, if no rearrangement occurs) carbocation to form the final alkyl bromide product. chemistrysteps.com

While a direct and high-yield synthesis of 1-(bromomethyl)-1-methylcyclohexane via an HBr addition involving a specific rearrangement is not straightforward, this principle is crucial. Attempting to synthesize this compound or its isomers from various unsaturated precursors could lead to a mixture of products due to these rearrangements, making it a critical consideration in synthetic design.

Formation of Stereoisomers from Planar Carbocations

Carbocation intermediates possess a distinct geometry that influences the stereochemical outcome of a reaction. A carbocation is sp² hybridized, resulting in a trigonal planar structure with an empty p-orbital perpendicular to the plane of the three substituents. libretexts.orgyoutube.comdoubtnut.com This planarity means that an incoming nucleophile, such as a bromide ion, can attack the electrophilic carbon from either face of the plane with equal probability. youtube.commasterorganicchemistry.com

If the carbon atom that becomes the carbocation is a pro-stereocenter, its reaction will lead to the formation of a new stereocenter. The attack from both sides results in the formation of both possible enantiomers in equal amounts, producing a racemic mixture. youtube.com If the starting material already contains a stereocenter, the formation of a new one at the carbocation center will result in a mixture of diastereomers. masterorganicchemistry.com

In the specific case of this compound, the C1 carbon of the cyclohexane (B81311) ring is a quaternary carbon and therefore not a chiral center. However, this principle is fundamental in the synthesis of many other substituted cyclohexanes where stereochemistry is a key factor. Any synthetic route proceeding through a planar carbocation intermediate must account for the potential formation of multiple stereoisomers if a chiral center is generated.

Functional Group Interconversions

A more direct and controlled approach to synthesizing this compound involves the interconversion of functional groups on a pre-existing 1-methylcyclohexyl skeleton.

Derivatization of Corresponding Alcohols

The conversion of an alcohol to an alkyl bromide is a classic and reliable synthetic strategy. The starting material for this approach would be (1-methylcyclohexyl)methanol (B14665).

The hydroxyl group (–OH) is a poor leaving group. To facilitate its substitution, it must first be converted into a good leaving group. libretexts.org This is typically achieved by reacting the alcohol with a strong acid, such as HBr. The acid protonates the hydroxyl group to form an oxonium ion (–OH₂⁺), which has water (H₂O) as a much better leaving group. libretexts.orgmasterorganicchemistry.com

The subsequent substitution can proceed via two main mechanisms: Sₙ1 or Sₙ2. libretexts.org

Sₙ2 Mechanism : For primary alcohols, the reaction generally follows an Sₙ2 pathway, where the bromide nucleophile attacks the carbon atom, displacing the water molecule in a single, concerted step. libretexts.org (1-methylcyclohexyl)methanol is a primary alcohol, but it is sterically hindered (a neopentyl-type structure), which can slow down Sₙ2 reactions.

Sₙ1 Mechanism : Tertiary alcohols react via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate after the leaving group departs. libretexts.orglibretexts.org While the alcohol is primary, the acidic conditions and hindered nature could promote an Sₙ1-type reaction, which would likely involve a rearrangement to form the more stable tertiary carbocation (1-methylcyclohexyl cation), leading to the undesired product, 1-bromo-1-methylcyclohexane.

Thus, while feasible, direct treatment with HBr requires careful control of reaction conditions to favor the desired Sₙ2 pathway and minimize rearrangement byproducts.

To circumvent the potential for carbocation rearrangements associated with strong acids, alternative reagents are often used to convert primary alcohols to alkyl bromides. These methods typically avoid the formation of a free carbocation.

Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).

Phosphorus Tribromide (PBr₃) : This reagent reacts with the primary alcohol to form a phosphite (B83602) ester intermediate. The bromide ion then acts as an internal nucleophile, attacking the carbon and displacing the leaving group in an Sₙ2 fashion. This method is effective for primary and secondary alcohols and generally does not cause rearrangements.

Thionyl Bromide (SOBr₂) : In a similar mechanism, SOBr₂ reacts with the alcohol to form a bromosulfite ester. The subsequent step involves nucleophilic attack by bromide. The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the acidic byproducts.

Table 1: Comparison of Reagents for Converting (1-methylcyclohexyl)methanol to this compound

| Reagent | Mechanism Type | Advantages | Potential Issues |

|---|---|---|---|

| HBr (conc.) | Sₙ2 / Sₙ1 | Inexpensive reagent. | Risk of carbocation rearrangement to form 1-bromo-1-methylcyclohexane. masterorganicchemistry.com |

| PBr₃ | Sₙ2 | Good yields for primary alcohols; rearrangement is not common. | Reagent is sensitive to moisture. |

| SOBr₂ | Sₙ2 | Gaseous byproducts (SO₂, HBr) are easily removed. | Often requires a base (e.g., pyridine) to proceed efficiently. |

Decarboxylative Halogenation Precursors

Decarboxylative halogenation provides an alternative route to alkyl halides from carboxylic acids. nih.gov The most well-known of these reactions is the Hunsdiecker reaction, which would utilize (1-methylcyclohexyl)acetic acid as the precursor for this compound. nih.govacs.org

The classic Hunsdiecker reaction involves three main steps:

Salt Formation : The carboxylic acid is converted to its silver salt by treatment with silver oxide (Ag₂O).

Reaction with Bromine : The silver carboxylate salt is then treated with elemental bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄). acs.org

Decarboxylation and Bromination : The reaction proceeds through a radical mechanism, leading to the loss of carbon dioxide (CO₂) and the formation of the desired alkyl bromide, which has one fewer carbon atom than the starting acid. nih.gov

While the Hunsdiecker reaction is effective, the requirement for stoichiometric silver salts and the use of toxic solvents have led to the development of modern variations. These can include using other metals or catalytic systems, as well as different bromine sources, to achieve the same transformation under milder and more practical conditions. researchgate.netsci-hub.se For instance, methods using hypervalent iodine reagents in the presence of a bromide source have been developed for the decarboxylative bromination of sterically hindered carboxylic acids. sci-hub.se

Multi-step Synthetic Sequences

The creation of this compound typically involves a series of reactions to first establish the requisite carbon framework and then install the desired functional groups. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Strategies for Carbon-Carbon Bond Formation pre-Bromination

A key challenge in the synthesis of this compound is the formation of the quaternary carbon center bearing both a methyl and a bromomethyl group. This is often achieved by first constructing a precursor molecule with the desired carbon skeleton, which is then subjected to bromination in a subsequent step.

One of the most common and effective methods for creating the 1-methylcyclohexyl moiety is through the Grignard reaction . This involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with cyclohexanone (B45756). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of 1-methylcyclohexanol (B147175) after an aqueous workup. chegg.comjuliethahn.com This tertiary alcohol is a key intermediate that can be further functionalized.

Another strategy involves the alkylation of cyclohexanone enolates . Treatment of cyclohexanone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) generates the corresponding enolate. This nucleophilic enolate can then react with an electrophilic methyl source, like methyl iodide, to form 2-methylcyclohexanone. While this method introduces the methyl group, it does so at the alpha position to the carbonyl, requiring further steps to establish the desired 1,1-disubstituted pattern.

A different approach to the carbon skeleton begins with 1-methylcyclohexene . This alkene can undergo hydroformylation , a process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction, typically catalyzed by rhodium complexes, produces (1-methylcyclohexyl)carbaldehyde. The resulting aldehyde can then be reduced to the corresponding primary alcohol, (1-methylcyclohexyl)methanol, using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. This alcohol serves as a direct precursor for the target molecule.

The following table summarizes these carbon-carbon bond formation strategies leading to key precursors of this compound.

| Starting Material | Reagents | Key Intermediate |

| Cyclohexanone | 1. CH₃MgBr, 2. H₂O | 1-Methylcyclohexanol |

| Cyclohexanone | 1. LDA, 2. CH₃I | 2-Methylcyclohexanone |

| 1-Methylcyclohexene | 1. CO, H₂, Rh catalyst, 2. NaBH₄ or H₂/catalyst | (1-Methylcyclohexyl)methanol |

Sequential Functionalization for Specific Isomers

The synthesis of specific isomers of this compound, particularly where stereochemistry is a factor in more complex derivatives, relies on carefully controlled sequential reactions. While the target molecule itself is achiral, the principles of stereoselective synthesis are crucial when it is a fragment of a larger, chiral molecule.

The stereochemical outcome of the alkylation of substituted cyclohexanone enolates can be influenced by the reaction conditions. For conformationally rigid cyclohexanone systems, the incoming electrophile often approaches from the axial position to avoid steric hindrance, leading to a predictable diastereomeric product. This control over the stereochemistry of the methyl group introduction can be critical in multi-step syntheses.

A versatile strategy for introducing the bromomethyl group is through the conversion of the precursor alcohol, (1-methylcyclohexyl)methanol . This primary alcohol can be converted to this compound using a variety of brominating agents. A common method is the Appel reaction , which utilizes triphenylphosphine (B44618) and carbon tetrabromide to convert the alcohol to the corresponding bromide under mild conditions with inversion of configuration if the carbon were chiral. organic-chemistry.org Alternatively, phosphorus tribromide (PBr₃) can be employed for this transformation.

Another pathway to the target compound involves the functionalization of 1-methylcyclohexene . Hydroboration-oxidation of 1-methylcyclohexene, using reagents such as borane-tetrahydrofuran (B86392) complex followed by oxidation with hydrogen peroxide and sodium hydroxide, yields the anti-Markovnikov product, trans-2-methylcyclohexanol. juliethahn.com While this provides a different substitution pattern, it highlights how the choice of reaction can dictate the position of functional groups. To arrive at the desired 1,1-disubstitution, one could envision a sequence starting from 1-bromo-1-methylcyclohexane. chegg.com This tertiary halide can undergo elimination to form 1-methylcyclohexene. Subsequent allylic bromination could potentially install a bromine at the methyl group, or a hydroboration-oxidation followed by bromination of the resulting primary alcohol could yield the target compound.

The following table outlines key reactions in the sequential functionalization towards this compound.

| Precursor | Reagents | Product | Reaction Type |

| (1-Methylcyclohexyl)methanol | PPh₃, CBr₄ | This compound | Appel Reaction |

| (1-Methylcyclohexyl)methanol | PBr₃ | This compound | Bromination |

| 1-Methylcyclohexanol | HBr | 1-Bromo-1-methylcyclohexane | Nucleophilic Substitution |

| 1-Methylcyclohexene | 1. BH₃·THF, 2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | Hydroboration-Oxidation |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic reactions, but the unique structure of this compound presents a compelling case study in the competition between SN1 and SN2 pathways.

SN2 Pathways and Stereochemical Inversion

The SN2 (bimolecular nucleophilic substitution) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack requires the nucleophile to have clear access to the reaction center.

While this compound is a primary alkyl halide, a substrate class that typically favors SN2 reactions, it exhibits extremely low reactivity via this pathway. The reason is severe steric hindrance. The carbon atom bearing the bromine is attached to a quaternary carbon (the 1-position of the cyclohexane ring), which is substituted with a methyl group and two methylene (B1212753) groups from the ring.

This bulky "neopentyl-like" arrangement effectively shields the backside of the electrophilic carbon, physically blocking the incoming nucleophile from approaching. The SN2 transition state is highly crowded, with five groups around the central carbon. The presence of bulky substituents dramatically increases the energy of this transition state, thereby decreasing the reaction rate.

| Substrate Type | Structure Example | Relative Rate | Reason |

|---|---|---|---|

| Methyl | CH3-Br | Fastest | Minimal steric hindrance |

| Primary (1°) | CH3CH2-Br | Fast | Low steric hindrance |

Impact of Nucleophile Strength and Solvent Polarity

The outcome of nucleophilic substitution reactions involving this compound is critically dependent on the strength of the nucleophile and the polarity of the solvent. These factors determine whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) mechanism.

A strong nucleophile in a polar aprotic solvent typically favors an SN2 reaction. However, the structure of this compound features a quaternary carbon atom adjacent to the electrophilic carbon, creating significant steric hindrance. This bulkiness impedes the backside attack required for an SN2 mechanism, making this pathway extremely slow or altogether unlikely.

Conversely, conditions that favor an SN1 reaction, such as a weak nucleophile and a polar protic solvent, allow for a viable substitution pathway. Polar protic solvents, like water and alcohols, excel at stabilizing the carbocation intermediate and the leaving group through solvation and hydrogen bonding. chemistrysteps.com While the initial formation of a primary carbocation is energetically unfavorable, it can rapidly rearrange to a more stable tertiary carbocation, which then reacts with the nucleophile. libretexts.orgorganicchemistrytutor.com Polar aprotic solvents are less effective at stabilizing these ionic intermediates and are therefore less suitable for SN1 reactions. chemistrysteps.comlibretexts.org

| Condition | Favored Mechanism | Reactivity of this compound |

|---|---|---|

| Strong Nucleophile / Polar Aprotic Solvent | SN2 | Reaction is highly disfavored due to steric hindrance from the adjacent quaternary carbon. |

| Weak Nucleophile / Polar Protic Solvent | SN1 | Reaction is possible via a rearranged, more stable tertiary carbocation intermediate. libretexts.org |

Elimination Reactions

Elimination reactions of this compound primarily proceed through a unimolecular (E1) pathway. A bimolecular (E2) mechanism is not possible for this substrate due to the absence of hydrogen atoms on the beta-carbon.

E1 Mechanisms and Zaitsev's Rule

The E1 mechanism is a two-step elimination process that begins with the formation of a carbocation intermediate. saskoer.caallen.in For this compound, the departure of the bromide leaving group would initially form a highly unstable primary carbocation. organicchemistrytutor.com This intermediate immediately undergoes a 1,2-alkyl shift (carbocation rearrangement) to form a more stable tertiary carbocation. libretexts.orgchemistrysteps.com In the subsequent step, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. saskoer.ca

SN1 and E1 reactions are highly competitive as they proceed through the same carbocation intermediate. studysoup.comchemistrysteps.comyoutube.commasterorganicchemistry.com Once the rearranged tertiary carbocation is formed, it faces two possible fates: it can be attacked by a nucleophile to yield a substitution (SN1) product, or it can be deprotonated by a base to form an elimination (E1) product. youtube.comutdallas.edu

Several factors influence the ratio of SN1 to E1 products, with temperature being a key determinant. Higher reaction temperatures favor the E1 pathway. chemistrysteps.com Elimination reactions typically result in an increase in the number of product molecules, leading to a positive change in entropy. The contribution of this entropy term to the Gibbs free energy becomes more significant at elevated temperatures, making elimination more favorable. chemistrysteps.commasterorganicchemistry.com

Following rearrangement to the stable tertiary 1-methylcyclohexyl carbocation, deprotonation can occur from two distinct adjacent positions, leading to the formation of two different alkene products. studysoup.comdoubtnut.com

1-Methylcyclohexene : Abstraction of a proton from the adjacent carbon within the cyclohexane ring (C2 or C6) results in the formation of 1-methylcyclohexene.

Methylenecyclohexane : Abstraction of a proton from the methyl group attached to the carbocation center results in the formation of an exocyclic double bond, yielding methylenecyclohexane. doubtnut.com

The regioselectivity of E1 reactions is governed by Zaitsev's rule, which states that the major product will be the most stable, most highly substituted alkene. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The stability of an alkene increases with the number of alkyl substituents attached to the carbons of the double bond.

A comparison of the two possible alkene products reveals:

1-Methylcyclohexene is a trisubstituted alkene.

Methylenecyclohexane is a disubstituted alkene.

According to Zaitsev's rule, the more stable trisubstituted alkene, 1-methylcyclohexene, is the major elimination product. doubtnut.comchegg.comchegg.comyoutube.com

| Alkene Product | Substitution Pattern | Relative Stability | Predicted Outcome |

|---|---|---|---|

| 1-Methylcyclohexene | Trisubstituted | More Stable | Major Product (Zaitsev Product) youtube.com |

| Methylenecyclohexane | Disubstituted | Less Stable | Minor Product |

E2 Mechanisms and Anti-periplanar Geometry

The E2 mechanism is a concerted, single-step reaction that requires a strong base. pressbooks.pubmasterorganicchemistry.com A critical requirement for this pathway is a specific stereochemical arrangement known as anti-periplanar geometry, where the beta-hydrogen and the leaving group have a dihedral angle of 180°. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com In cyclohexane systems, this geometry is achieved only when both the leaving group and the beta-hydrogen are in axial positions (a trans-diaxial arrangement). libretexts.orglibretexts.org

However, the E2 mechanism is not a possible pathway for this compound. In this molecule, the alpha-carbon is the -CH₂Br group, and the beta-carbon is the quaternary C1 atom of the cyclohexane ring. Since this beta-carbon has no attached hydrogen atoms, the requisite beta-hydrogen abstraction for an E2 reaction cannot occur.

Rearrangement Reactions

Given that this compound is a primary alkyl halide that cannot undergo E2 elimination and for which SN2 reactions are sterically hindered, its reactivity under ionizing conditions (e.g., in the presence of Lewis acids or in polar protic solvents) is dominated by the formation of a carbocation intermediate. The initially formed primary carbocation is highly unstable and will rapidly rearrange to a more stable carbocation. libretexts.orgmasterorganicchemistry.com This propensity for rearrangement is the defining feature of the chemistry of this compound.

Carbocation rearrangements occur to transform a less stable carbocation into a more stable one. libretexts.orglumenlearning.com The stability of carbocations follows the order: tertiary > secondary > primary. The driving force for the rearrangement is the formation of this more stable intermediate. masterorganicchemistry.com These rearrangements typically involve the migration of a group—either a hydrogen with its pair of electrons (a hydride shift) or an alkyl group with its electron pair (an alkyl shift)—from an adjacent carbon to the positively charged carbon. libretexts.orglumenlearning.com These are termed 1,2-shifts.

In the case of the (1-methylcyclohexyl)methyl cation formed from this compound, the primary carbocation is adjacent to a quaternary carbon (C1). Since C1 has no hydrogens, a 1,2-hydride shift is impossible. However, two types of 1,2-alkyl shifts can occur:

1,2-Methyl Shift : The methyl group on C1 migrates to the adjacent carbocation center. This transforms the primary (1-methylcyclohexyl)methyl cation into a more stable tertiary 1-ethyl-1-cyclohexyl cation.

1,2-Alkyl Shift (Ring Expansion) : A C-C bond from the ring (specifically, the C1-C2 or C1-C6 bond) migrates. This results in the expansion of the six-membered ring into a seven-membered ring, forming a tertiary 1-methylcycloheptyl cation.

Table 3: Relative Stability of Carbocations

| Carbocation Type | Structure Example | Relative Stability |

|---|---|---|

| Primary (1°) | R-CH₂⁺ | Least Stable |

| Secondary (2°) | R₂-CH⁺ | Intermediate |

| Tertiary (3°) | R₃-C⁺ | Most Stable |

The 1,2-alkyl and hydride shifts that occur in carbocation intermediates are classic examples of Wagner-Meerwein rearrangements. wikipedia.orglscollege.ac.in This is a broad class of carbocation 1,2-rearrangement reactions in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. lscollege.ac.inscribd.com These shifts are common in the chemistry of terpenes and other cyclic and polycyclic systems. wikipedia.orglscollege.ac.in The rearrangement of the (1-methylcyclohexyl)methyl cation, being a neopentyl-type system, is a textbook example of a Wagner-Meerwein rearrangement, driven by the formation of a more stable tertiary carbocation from a highly unstable primary one. libretexts.org

The formation of a discrete, high-energy primary carbocation is often so unfavorable that the rearrangement can occur concurrently with the departure of the leaving group. libretexts.orglibretexts.org In this scenario, the reaction proceeds through a transition state or a short-lived intermediate in which the migrating group (e.g., the methyl group or the ring carbon) helps to push the leaving group out. This process involves a bridged intermediate, where the migrating group is partially bonded to both the migration origin (C1) and the migration terminus (the methylene carbon) simultaneously. The positive charge is delocalized over these three centers. libretexts.org This avoids the formation of a true primary carbocation, providing a lower-energy pathway for the rearrangement. This concerted mechanism also helps to explain the high degree of stereoselectivity often observed in such rearrangements. lscollege.ac.in

Stereochemical Aspects of 1 Bromomethyl 1 Methylcyclohexane

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar and exists in various conformations to minimize ring strain. The most significant of these are the chair and boat conformations.

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5 degrees. The hydrogen atoms (or substituents) occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The boat conformation is another possible arrangement, but it is less stable than the chair conformation due to torsional strain from eclipsing C-C bonds and steric strain from the "flagpole" interactions between hydrogens on C1 and C4. The boat conformation is generally a transient state between two chair forms.

A rapid "ring flip" occurs between two chair conformations, during which axial substituents become equatorial, and equatorial substituents become axial.

In 1-(bromomethyl)-1-methylcyclohexane, the C1 carbon is geminally disubstituted with a methyl group and a bromomethyl group. In any chair conformation of a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position. libretexts.org A ring flip will interchange the axial and equatorial positions of these two groups.

The two possible chair conformations of this compound are in equilibrium. In one conformer, the methyl group is axial, and the bromomethyl group is equatorial. In the other, the bromomethyl group is axial, and the methyl group is equatorial. The relative stability of these two conformers is determined by the steric bulk of the substituents. The conformer with the bulkier group in the more spacious equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.orgyoutube.com

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value (conformational free energy). masterorganicchemistry.com A higher A-value indicates a greater steric strain when the group is in the axial position, primarily due to 1,3-diaxial interactions with other axial hydrogens. masterorganicchemistry.com

Table 1: A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.8 fiveable.me |

| -Br (Bromo) | 0.6 fiveable.me |

Given the similar A-values of the methyl and bromomethyl groups, neither conformer is strongly favored. A slight preference may exist for the conformer with the bromomethyl group in the equatorial position due to its marginally larger size compared to the methyl group. However, the equilibrium will consist of a mixture of both conformers in comparable amounts.

Spectroscopic Techniques for Stereochemical Elucidation

Advanced NMR Spectroscopy for Configurational and Conformational Assignments

While a dedicated advanced NMR analysis of this compound is not available, the principles of NMR spectroscopy are fundamental to determining the conformation of cyclohexane derivatives. In a hypothetical analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. NOESY allows for the determination of through-space proximities of atoms. For this compound, NOESY could distinguish between the two chair conformers by identifying which substituent (methyl or bromomethyl) is axial and which is equatorial. An axial group will show NOE correlations to the axial protons at the C3 and C5 positions (a 1,3-diaxial interaction).

The chemical shifts of the protons and carbons in the ¹H and ¹³C NMR spectra would also provide clues. Axial and equatorial substituents have distinct chemical shift ranges. Furthermore, the coupling constants (J-values) between protons on the cyclohexane ring can help to determine their relative orientations (axial-axial, axial-equatorial, equatorial-equatorial), thus providing insight into the dominant chair conformation.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystal structures for this compound in the searched databases. X-ray crystallography provides the most definitive evidence for the solid-state conformation of a molecule. If a suitable single crystal of this compound could be obtained, this technique would unambiguously determine the bond lengths, bond angles, and the precise conformation of the cyclohexane ring. It would definitively show which of the two substituents, methyl or bromomethyl, occupies the axial and equatorial positions in the crystal lattice. This solid-state structure would provide a crucial benchmark for comparison with computational models and solution-phase NMR studies.

Computational Chemistry and Modeling of 1 Bromomethyl 1 Methylcyclohexane

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the properties of molecules with a high degree of accuracy. These methods solve the electronic Schrödinger equation to provide detailed information about energy, structure, and electronic distribution.

Transition State Elucidation for Reaction Mechanisms

1-(Bromomethyl)-1-methylcyclohexane is a primary alkyl halide, but the carbon bearing the halogen is attached to a quaternary carbon. This structural feature influences its reactivity in nucleophilic substitution and elimination reactions. While primary alkyl halides typically favor the SN2 mechanism, the significant steric hindrance from the geminal methyl group and the cyclohexane (B81311) ring at the α-carbon makes a direct backside attack by a nucleophile highly unfavorable.

Therefore, under conditions that favor ionization, such as in a polar protic solvent, this compound is expected to undergo reactions via mechanisms involving a carbocation intermediate, namely SN1 and E1. The formation of a primary carbocation is generally unstable; however, a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) would lead to a more stable tertiary carbocation.

Quantum mechanical calculations are instrumental in elucidating these reaction pathways. By mapping the potential energy surface, the structures and energies of the transition states for the heterolytic cleavage of the C-Br bond, the 1,2-methyl shift, and the subsequent attack by a nucleophile or elimination of a proton can be determined.

The SN1/E1 Reaction Pathway:

Carbocation Formation (Rate-determining step): The C-Br bond breaks heterolytically to form a primary carbocation and a bromide ion. This is the slowest step due to the high energy of the primary carbocation.

Carbocation Rearrangement: A rapid 1,2-shift of the adjacent methyl group occurs to transform the unstable primary carbocation into a much more stable tertiary carbocation.

Nucleophilic Attack (SN1) or Proton Abstraction (E1):

In an SN1 reaction, a nucleophile attacks the tertiary carbocation, leading to a substitution product.

In an E1 reaction, a base removes a proton from a carbon adjacent to the carbocation center, resulting in the formation of an alkene.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, as revealed by quantum mechanical calculations, is key to understanding its reactivity. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's nucleophilic and electrophilic sites.

In this compound, the HOMO is likely to have significant contributions from the lone pairs of the bromine atom, making it a potential site for interaction with electrophiles. The LUMO, on the other hand, is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond. The low energy of this LUMO makes the carbon atom attached to the bromine susceptible to nucleophilic attack, although, as previously discussed, steric hindrance is a major inhibiting factor for a direct SN2 reaction.

The calculated electrostatic potential (ESP) map would visually represent the electron distribution in the molecule. It is expected to show a region of negative potential around the bromine atom due to its high electronegativity and lone pairs, and regions of positive potential around the hydrogen atoms and the carbon atom bonded to bromine. This further confirms the electrophilic nature of the C-Br bond.

Reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction and nucleophilic attack at the C-Br bond. |

| HOMO-LUMO Gap | Moderate | A smaller gap generally implies higher reactivity. |

| Mulliken Charges | Partial positive charge on C(bromomethyl), partial negative charge on Br | Confirms the polar nature of the C-Br bond and its electrophilic character. |

| Fukui Functions | High values on C and Br atoms | Predicts the most likely sites for nucleophilic and electrophilic attack. |

Note: The values in this table are qualitative predictions based on the general electronic properties of haloalkanes. Specific values would require dedicated DFT calculations for this compound.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly detailed electronic description, its computational cost can be prohibitive for studying large systems or long-timescale phenomena. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient approach to explore the conformational space and the dynamic behavior of molecules like this compound.

Conformational Searching and Population Analysis

Molecular mechanics models molecules as a collection of atoms connected by springs, using a force field to describe the potential energy of the system. Force fields are sets of parameters that define the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). neliti.com For halogenated hydrocarbons, specialized force fields or parameter sets are often required to accurately model the properties of the halogen atoms. rsc.orgresearchgate.net

A conformational search using molecular mechanics can efficiently explore the vast conformational space of this compound. This involves systematically or stochastically generating a large number of different conformations and then minimizing their energy using the chosen force field. The output is a set of low-energy conformers.

From the relative energies of these conformers, a population analysis can be performed using the Boltzmann distribution equation. This allows for the prediction of the relative abundance of each conformer at a given temperature. Such an analysis would quantify the preference for the equatorial orientation of the bromomethyl group and the most populated rotameric states.

Intermolecular Interactions in Solution and Solid States

Molecular dynamics simulations provide a time-resolved view of the molecular system, offering insights into its dynamic behavior and intermolecular interactions. In an MD simulation, the classical equations of motion are solved for each atom in the system, generating a trajectory of atomic positions and velocities over time.

For this compound in a solvent, MD simulations can be used to study solvation effects, such as the organization of solvent molecules around the solute and the influence of the solvent on the conformational equilibrium. The simulations can also provide information about the dynamics of the cyclohexane ring, including the rate of any conformational changes.

In the solid state, MD simulations can be employed to investigate the packing of molecules in the crystal lattice and to calculate properties such as the lattice energy. The intermolecular interactions that govern the solid-state structure are primarily van der Waals forces and dipole-dipole interactions arising from the polar C-Br bond. nih.govrsc.org Computational studies on similar bromoalkanes have shown that the nature of C-Br···Br-C interactions is dominated by dispersion forces, with a significant electrostatic component.

By analyzing the radial distribution functions and calculating the interaction energies between molecules, a detailed picture of the intermolecular forces at play in both the solution and solid states can be obtained. This information is crucial for understanding the macroscopic properties of this compound, such as its solubility, boiling point, and crystal structure.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is an essential aspect of modern chemical analysis, offering a non-empirical way to anticipate the spectral features of a molecule. ualberta.ca For this compound, computational models can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its identification and structural elucidation. These predictions are typically generated using algorithms that analyze the molecule's 3D structure to estimate the magnetic and vibrational environments of its atoms. github.com

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is predicted by calculating the chemical shift for each hydrogen atom in the molecule. These shifts are influenced by the local electronic environment. In this compound, the protons can be categorized into several distinct groups based on their chemical equivalence.

The key predicted signals are:

A singlet corresponding to the three protons of the methyl group (-CH₃).

A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). The electronegativity of the bromine atom causes these protons to be deshielded and appear at a lower field compared to typical alkane protons. docbrown.info

A series of multiplets arising from the ten protons on the cyclohexane ring. Due to the fixed chair conformation and the substitution at C1, the axial and equatorial protons on each carbon of the ring are chemically non-equivalent, leading to complex splitting patterns. Generally, these signals are found in the typical alkane region of the spectrum. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂Br | 3.25 | Singlet (s) | 2H |

| Cyclohexane Ring Protons | 1.35 - 1.60 | Multiplet (m) | 10H |

| -CH₃ | 1.05 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

Computational methods can also predict the carbon-13 NMR (¹³C NMR) spectrum. The chemical shift of each carbon atom is determined by its hybridization and the electronegativity of the atoms attached to it. For this compound, six distinct signals are predicted due to the molecule's symmetry.

The predicted signals correspond to:

The quaternary carbon (C1) of the cyclohexane ring.

The carbon of the bromomethyl group (-CH₂Br).

The carbon of the methyl group (-CH₃).

The three sets of chemically non-equivalent methylene (B1212753) carbons of the cyclohexane ring (C2/C6, C3/C5, and C4). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | 45.2 |

| C1 (Quaternary) | 38.9 |

| C2 / C6 | 34.7 |

| -CH₃ | 25.1 |

| C4 | 22.0 |

| C3 / C5 | 21.2 |

Predicted IR Spectrum

Infrared (IR) spectroscopy identifies the vibrational modes of a molecule's functional groups. nist.gov Predictions for this compound are based on the expected vibrations of its constituent bonds.

Key predicted absorption bands include:

C-H stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the methyl and cyclohexane groups. nist.gov

C-H bending: Absorptions in the 1470-1365 cm⁻¹ region correspond to the bending vibrations of the CH₂ and CH₃ groups.

C-Br stretching: A weak to medium absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, is predicted for the carbon-bromine bond stretch.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2855 - 2935 | Strong |

| C-H Bend (CH₂/CH₃) | 1445 - 1470 | Medium |

| C-Br Stretch | 550 - 650 | Medium-Weak |

Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique molecular formula.

For 1-(Bromomethyl)-1-methylcyclohexane, the molecular formula is C8H15Br. nih.gov The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the mass spectrum will exhibit a characteristic pair of peaks (the M and M+2 peaks) of nearly equal intensity, separated by two mass units.

By using HRMS, the exact mass of the molecular ion can be measured and compared to the theoretical calculated mass. This comparison serves as a definitive confirmation of the molecular formula. Any deviation outside a narrow tolerance (typically < 5 ppm) would indicate an incorrect formula.

Table 1: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15Br | nih.gov |

| Theoretical Exact Mass ([M]⁺ for ⁷⁹Br) | 190.03571 Da | nih.gov |

| Theoretical Exact Mass ([M+2]⁺ for ⁸¹Br) | 192.03366 Da | Calculated |

This high level of mass accuracy allows researchers to distinguish this compound from other potential compounds that might have the same nominal mass but different elemental compositions.

Advanced NMR Techniques (2D-NMR, Solid-State NMR)

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, advanced Nuclear Magnetic Resonance (NMR) techniques offer deeper insights into the molecular structure and connectivity.

2D-NMR Spectroscopy Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the protons of the bromomethyl group (CH₂Br) and adjacent protons on the cyclohexane (B81311) ring. It would also map out the connectivity of all the protons within the cyclohexane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the quaternary carbon (C1), which has no attached protons and is therefore invisible in an HSQC spectrum. The protons of both the methyl group and the bromomethyl group would show correlations to this C1 carbon in an HMBC spectrum, confirming their attachment point.

Table 2: Expected 2D-NMR Correlations for this compound

| 2D-NMR Experiment | Correlated Nuclei | Expected Key Information |

|---|---|---|

| COSY | ¹H - ¹H | Shows connectivity between protons on adjacent carbons in the cyclohexane ring. |

| HSQC | ¹H - ¹³C (one bond) | Directly links each proton signal to its attached carbon signal. |

Solid-State NMR (ssNMR) Solid-State NMR can be employed to study the compound in its crystalline or amorphous solid form. This technique is valuable for investigating molecular conformation and dynamics in the solid state, which can differ from the solution state due to crystal packing effects. For a flexible molecule like this compound, ssNMR could potentially identify different conformers of the cyclohexane ring (e.g., chair, boat) that are "frozen" in the solid lattice.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, these methods provide a "molecular fingerprint" and allow for the identification of functional groups.

For this compound, the spectra are dominated by vibrations associated with the alkane structure and the carbon-bromine bond.

C-H Stretching: In the 2850-3000 cm⁻¹ region, multiple bands arise from the symmetric and asymmetric stretching vibrations of the CH₂ groups in the cyclohexane ring and the bromomethyl group, as well as the CH₃ group.

C-H Bending: The region between 1350 cm⁻¹ and 1470 cm⁻¹ features scissoring and bending vibrations of the CH₂ and CH₃ groups.

C-Br Stretch: The carbon-bromine stretching vibration is a key diagnostic peak. It is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. This band is often strong in the IR spectrum.

Cyclohexane Ring Vibrations: The cyclohexane skeleton gives rise to a series of complex vibrations, including ring stretching and deformation modes, which appear in the fingerprint region (below 1500 cm⁻¹).

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can assign specific observed bands to their corresponding molecular motions. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| CH₂ Scissoring | ~1450 - 1470 | IR, Raman |

| CH₃ Bending | ~1375 | IR, Raman |

| C-C Stretch (Ring) | 800 - 1200 | IR, Raman |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analysis

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), are powerful methods for analyzing chiral molecules. mdpi.com These techniques measure the differential absorption or scattering of left and right circularly polarized light, a phenomenon that is only exhibited by molecules that are non-superimposable on their mirror images.

The molecule this compound is achiral. It possesses a plane of symmetry that passes through the methyl group, the C1 carbon, the C4 carbon, and the bromomethyl group. Due to the presence of this internal symmetry element, the molecule is superimposable on its mirror image and therefore does not have enantiomers.

As a result, this compound is optically inactive and will not produce a signal in ECD, VCD, or other chiroptical spectroscopic experiments. The application of these techniques is not relevant for the analysis of this specific compound, as there is no chirality to investigate. Chiral analysis would only become relevant if the cyclohexane ring were further substituted in a way that destroys all planes of symmetry and centers of inversion. stackexchange.com

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 1-(Bromomethyl)-1-methylcyclohexane is typically achieved through free-radical bromination of 1,1-dimethylcyclohexane. This process, often initiated by UV light or a radical initiator like benzoyl peroxide with a brominating agent such as N-bromosuccinimide (NBS), proceeds via a free-radical chain reaction. However, this method lacks stereocontrol.

A significant area for future research lies in the development of stereoselective pathways to derivatives of this compound. The cyclohexane (B81311) ring can exist in various conformations, and introducing substituents can create chiral centers. Future work could focus on:

Asymmetric Bromination: Investigating chiral catalysts or reagents that can selectively brominate one of the enantiotopic methyl groups of a prochiral precursor, or achieve kinetic resolution of a racemic mixture.

Substrate-Controlled Synthesis: Designing synthetic routes starting from chiral cyclohexane derivatives, where the existing stereochemistry directs the introduction of the bromomethyl and methyl groups with high diastereoselectivity.

Enzymatic Halogenation: Exploring the use of halogenase enzymes, which are known to catalyze highly selective halogenation reactions in complex natural product synthesis, for the enantioselective synthesis of chiral analogues.

Developing such methods would provide access to enantiomerically pure building blocks, which are invaluable for the synthesis of complex target molecules in medicinal chemistry and materials science.

Investigation of Organometallic Chemistry with the Bromomethyl Group

The carbon-bromine bond in this compound is a prime site for the formation of organometallic reagents. The most common of these are Grignard reagents, formed by reacting the alkyl halide with magnesium metal. wikipedia.orgsigmaaldrich.com

Future research should thoroughly investigate the formation and reactivity of the Grignard reagent derived from this compound, (1-methylcyclohexyl)methylmagnesium bromide. Key areas of exploration include:

Formation and Stability: Detailed studies on optimizing the formation of this Grignard reagent and characterizing its stability are needed. wikipedia.orgsigmaaldrich.com The structure is analogous to neopentyl bromide, which is known to be sterically hindered. stackexchange.com

Reaction Scope: A comprehensive investigation into its reactions with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides, would be valuable for carbon-carbon bond formation. youtube.com

Rearrangement Propensity: A critical research question is the extent to which this primary Grignard reagent undergoes rearrangement, a known issue with neopentyl-type systems, especially under conditions that favor carbocation formation. stackexchange.comvedantu.com

Transmetalation Reactions: Exploring the transmetalation of the magnesium reagent to other metals (e.g., copper to form Gilman reagents, or zinc and palladium for cross-coupling reactions) could unlock novel reactivity and synthetic applications. youtube.com

| Potential Reaction Class | Electrophile Example | Expected Product Type | Research Focus |

| Carbonyl Addition | Acetone | Tertiary Alcohol | Investigate steric hindrance effects on reaction rates. |

| Epoxide Opening | Propylene Oxide | Primary Alcohol | Study regioselectivity of the ring-opening. |

| Cross-Coupling | Aryl Halide (with Pd catalyst) | Alkylated Arene | Optimize catalytic conditions to prevent side reactions. |

| Acylation | Acetyl Chloride | Ketone | Assess competitiveness of addition vs. enolization. |

Exploration of Photochemical Reactions and Their Mechanisms

Photochemistry offers a powerful tool for initiating reactions that may be inaccessible through thermal methods. The primary photochemical process for this compound would be the homolytic cleavage of the C-Br bond upon absorption of UV light.

Future studies could focus on:

Radical Generation and Fate: Characterizing the primary (1-methylcyclohexyl)methyl radical generated upon photolysis. Subsequent reactions could include hydrogen abstraction, dimerization, or addition to unsaturated systems.

Photobromination Studies: While photobromination is used to synthesize related compounds, a detailed mechanistic study of the photobromination of 1,1-dimethylcyclohexane could provide insights into radical stability and selectivity. researchgate.netchemicalforums.comualberta.ca Comparing the reactivity of the methyl hydrogens versus the ring hydrogens under various photochemical conditions would be informative.

Intramolecular Reactions: Designing derivatives of this compound that could undergo intramolecular photochemical reactions, such as radical cyclizations, to form novel bicyclic structures.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Many chemical reactions, particularly those involving rearrangements or highly reactive intermediates, occur on extremely short timescales. nih.govnih.gov Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, provide the means to observe these fleeting species in real-time. nih.govresearchgate.net

The neopentyl-like structure of this compound makes it an ideal candidate for studying carbocation rearrangement dynamics. stackexchange.comresearchgate.net If the C-Br bond is induced to cleave heterolytically (e.g., through photo-induced charge transfer or with a Lewis acid), the resulting primary carbocation would be highly unstable and prone to a rapid 1,2-methyl shift or ring expansion to form a more stable tertiary carbocation.

Prospective research using ultrafast spectroscopy could:

Directly observe the timescale of the 1,2-rearrangement of the (1-methylcyclohexyl)methyl cation.

Identify and characterize the transient carbocation intermediates involved in solvolysis reactions.

Provide fundamental data on the kinetics and dynamics of neopentyl-type rearrangements, which are of broad interest in physical organic chemistry. vedantu.comacs.orgacs.org

Design of Functional Materials Incorporating the this compound Scaffold

The incorporation of specific molecular scaffolds into polymers and other materials is a key strategy for tuning their physical and chemical properties. wuttkescience.comnih.gov The 1-methylcyclohexyl group is known to impart desirable characteristics such as enhanced thermal stability and hydrophobicity to polymer chains. smolecule.com

Future research in materials science could leverage this compound as a versatile building block:

Polymer Synthesis: The bromomethyl group can serve as an initiator for certain types of polymerization or as a functional handle for grafting the 1-methylcyclohexyl moiety onto existing polymer backbones. This could be used to create novel polymers with tailored thermal and mechanical properties for applications in coatings, adhesives, or specialty plastics. smolecule.com

Surface Modification: The compound could be used to modify surfaces (e.g., silica or metal oxides) to create hydrophobic coatings. The bulky cyclohexyl group would effectively alter the surface energy.

Liquid Crystals: The rigid and bulky nature of the 1-methylcyclohexyl scaffold could be exploited in the design of new liquid crystalline materials.

Biomaterials: Incorporating this hydrophobic and biocompatible scaffold into biomaterials could be used to control protein adsorption and cellular interaction on medical devices or tissue engineering scaffolds. nih.govnih.gov

| Material Type | Method of Incorporation | Potential Property Enhancement | Potential Application |

| Specialty Polymer | Monomer in polymerization | Increased glass transition temp, hydrophobicity | High-performance coatings, water-resistant adhesives |

| Modified Surface | Grafting onto a substrate | Increased water contact angle, altered wettability | Hydrophobic and anti-fouling surfaces |

| Functional Scaffold | Use as a building block in synthesis | Enhanced thermal and chemical stability | Scaffolds for tissue engineering, drug delivery systems |

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing 1-(Bromomethyl)-1-methylcyclohexane with high yield and purity?

- Answer : The synthesis typically involves bromination of 1-methylcyclohexanemethanol using reagents like PBr₃ or HBr in controlled conditions. Key parameters include temperature (0–5°C to avoid side reactions), solvent choice (e.g., anhydrous diethyl ether), and stoichiometric control of brominating agents to minimize over-bromination. Post-synthesis purification via fractional distillation or column chromatography is essential, with monitoring by GC-MS or NMR to confirm purity .

Q. How should researchers handle this compound to ensure safety and prevent decomposition?

- Answer : The compound is moisture-sensitive and flammable. Storage under inert gas (N₂/Ar) in amber glass vials at 2–8°C is recommended. Handling requires PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Static discharge must be mitigated during transfers due to its low flash point (~65°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Distinct signals for the bromomethyl group (δ ~3.3–3.5 ppm for CH₂Br) and equatorial/axial conformers of the cyclohexane ring.

- IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 177 (M⁺) with fragmentation patterns confirming the bromomethyl group .

Advanced Research Questions

Q. How do steric effects from the bromomethyl and methyl groups influence the compound’s reactivity in SN₂ reactions?

- Answer : The bulky 1-methyl group creates significant steric hindrance, reducing SN₂ reactivity compared to less-substituted analogs. Computational studies (DFT) show the transition state for nucleophilic attack is destabilized due to non-bonded interactions between the nucleophile and methyl group. Experimental A-values (e.g., 1.74 kcal/mol for 1-methylcyclohexane ) suggest axial preference, further limiting backside attack .

Q. What strategies resolve contradictions in conformational analysis data for this compound?

- Answer : Older studies relying on NMR coupling constants may misestimate equatorial/axial ratios due to dynamic averaging. Modern approaches combine low-temperature NMR (to "freeze" conformers) and computational modeling (e.g., MD simulations with AMBER force fields) to resolve discrepancies. For example, a 2022 study found a 70:30 axial:equatorial ratio at –90°C, contrasting earlier room-temperature reports .

Q. Can computational methods predict elimination versus substitution pathways for this compound under varying conditions?

- Answer : Yes. QM/MM simulations show that in polar aprotic solvents (e.g., DMSO), E2 elimination dominates due to base strength (e.g., KOtBu), favoring anti-periplanar H and Br elimination. In protic solvents (e.g., ethanol), SN1 pathways emerge via carbocation intermediates. Kinetic isotope effects (KIE) and Hammett plots validate these predictions experimentally .

Methodological Recommendations

- For Mechanistic Studies : Use isotopic labeling (e.g., D₂O quenching) to track carbocation intermediates in SN1 reactions.

- For Computational Work : Employ dispersion-corrected DFT (e.g., ωB97X-D) to account for van der Waals interactions in steric analyses .

- For Safety : Regularly calibrate fume hood airflow (>0.5 m/s) and conduct spill drills using inert adsorbents (vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.